DB1960
Description
Properties
Molecular Formula |
C36H42N6O9S2 |
|---|---|
Molecular Weight |
766.89 |
IUPAC Name |
2,5-bis[2-(2-isopropoxy)-4-(2-pyridylimino)aminophenyl]furan mesylate |
InChI |
InChI=1S/C34H34N6O3.2CH4O3S/c1-21(2)41-31-19-23(39-33(35)27-9-5-7-17-37-27)11-13-25(31)29-15-16-30(43-29)26-14-12-24(20-32(26)42-22(3)4)40-34(36)28-10-6-8-18-38-28;2*1-5(2,3)4/h5-22H,1-4H3,(H2,35,39)(H2,36,40);2*1H3,(H,2,3,4) |
InChI Key |
JJKVIGFPSKCKJO-UHFFFAOYSA-N |
SMILES |
N=C(C1=NC=CC=C1)NC(C=C2OC(C)C)=CC=C2C3=CC=C(C4=C(OC(C)C)C=C(NC(C5=CC=CC=N5)=N)C=C4)O3.OS(C)(=O)=O.OS(C)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DB-1960; DB 1960; DB1960 |
Origin of Product |
United States |
Scientific Research Applications
In Vivo Studies
In a study evaluating the efficacy of DB1960 against visceral leishmaniasis, it was administered orally at a dose of 100 mg/kg/day for five consecutive days. The results demonstrated:
- Reduction in Liver Parasitemia : this compound inhibited liver parasitemia by 51% .
- Peak Parasitemia Levels : The compound decreased peak parasitemia levels by 46% at 8 days post-infection.
These findings suggest that this compound possesses substantial antikinetoplastid activity, positioning it as a promising candidate for treating these diseases .
Pharmacokinetics
Pharmacokinetic studies revealed that this compound accumulates in various organs, notably:
| Organ | Accumulation Level |
|---|---|
| Liver | High |
| Spleen | High |
| Kidneys | Moderate |
| Heart | Low |
| Brain | Low |
| Plasma | Low |
This distribution pattern is critical for understanding the compound's therapeutic potential and targeting strategies .
Toxicology Studies
A toxicology assessment was conducted using female BALB/c mice to evaluate the safety profile of this compound. The study involved administering varying doses (100, 200, and 500 mg/kg/day) over five days. Key findings included:
- Serum Chemistry Changes : At high doses (500 mg/kg), there were significant increases in serum blood urea nitrogen and liver enzymes (lactate dehydrogenase, aspartate aminotransferase, alanine aminotransferase).
- Body Weight Reduction : A notable decrease of 21% in body weight was observed at this dosage.
These results indicate that while this compound shows promise as an antikinetoplastid agent, careful consideration of dosing is necessary due to potential toxicity .
Case Study 1: Efficacy in Murine Models
A series of experiments were conducted to assess the effectiveness of this compound compared to its analogs. In one notable case study:
- Objective : To compare the efficacy of this compound with another arylimidamide, DB1955.
- Methodology : Both compounds were administered at equivalent doses over a five-day period.
- Results :
- This compound showed a 51% reduction in liver parasitemia.
- In contrast, DB1955 exhibited a 57% reduction , but with less overall efficacy in peak parasitemia control.
This case highlights the competitive edge of this compound in specific therapeutic contexts while emphasizing the need for further comparative studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
DB766
- Structural Relationship : DB766 is the hydrochloride salt of the same furan-derived AIA core as DB1960, differing only in counterion (mesylate vs. hydrochloride) .
- Efficacy :
- In murine VL models, oral DB766 (100 mg/kg/day × 5) achieved >50% liver parasitemia reduction , outperforming this compound (51% reduction under the same regimen) .
- Against T. cruzi, DB766 reduced peak parasitemia by 46%, similar to this compound, but with superior solubility and formulation stability .
- Toxicity : Both compounds caused histopathological changes in liver and kidneys at high doses, but this compound induced more severe clinical signs (e.g., hunched posture, tremors) .
DB1955
- Structural Differences: DB1955 is the mesylate salt of 2,5-bis[2-(2-cyclopentyloxy)-4-(2-pyridylimino)aminophenyl]furan, featuring a cyclopentyloxy group instead of isopropoxy .
- Efficacy :
- Toxicity: DB1955 caused fewer serum chemistry abnormalities (e.g., blood urea nitrogen, liver enzymes) than this compound at equivalent doses .
Compound 1b
- Efficacy :
- Advantage : Reduced molecular weight may enhance tissue penetration and tolerability compared to dicationic AIAs like this compound .
Miltefosine
- Mechanistic Contrast: A phospholipid derivative with direct membrane disruption activity, unlike this compound’s DNA minor groove binding .
- Efficacy : At 10 mg/kg/day × 5 (oral or intraperitoneal), miltefosine achieved >90% parasitemia inhibition , far exceeding this compound’s performance .
- Limitations: High cost, teratogenicity, and emerging resistance limit miltefosine’s utility, whereas this compound’s novel mechanism may circumvent resistance .
Key Data Tables
Table 1: In Vivo Efficacy in Murine Visceral Leishmaniasis
| Compound | Dose (mg/kg/day × 5) | Liver Parasitemia Reduction | Reference |
|---|---|---|---|
| This compound | 100 (oral) | 51% | |
| DB766 | 100 (oral) | >50% | |
| DB1955 | 100 (oral) | 57% | |
| Compound 1b | 100 (oral) | 46% | |
| Miltefosine | 10 (oral/i.p.) | >90% |
Table 2: Toxicity Profile (5-Day Repeat Oral Dosing in Mice)
Pharmacokinetic and Formulation Considerations
- Tissue Distribution : this compound accumulates in the liver, spleen, and kidneys (micromolar levels) but poorly penetrates the heart and brain .
- Lipid Formulations : Encapsulation in Gelucire® 44/14 and peanut oil reduced aqueous solubility, shifting this compound to the sediment phase during lipolysis, which may enhance lymphatic uptake .
Preparation Methods
Initial Coupling Reactions
The synthesis begins with a Stille coupling between tributyl(furan-2-yl)stannane and 4-bromo-nitrobenzene derivatives. This step forms 2-(4-nitrophenyl)furan intermediates. Subsequent bromination using N-bromosuccinimide (NBS) introduces a bromine atom at the 5-position of the furan ring, yielding 5-bromo-2-(4-nitrophenyl)furan.
Suzuki-Miyaura Cross-Coupling
The brominated furan undergoes a Suzuki-Miyaura reaction with arylboronic acids to install the second aryl group. For DB766, this step introduces a 2-isopropoxy-4-aminophenyl moiety, critical for DNA minor-groove binding.
Reduction and Imidamide Formation
Catalytic hydrogenation reduces the nitro groups to amines, producing a diamino intermediate. This intermediate reacts with S-(2-naphthylmethyl)pyridine-2-carbimidothioate under basic conditions to form the bis-arylimidamide structure of DB766.
Salt Formation: Conversion of DB766 to this compound
To improve aqueous solubility, DB766 is converted to its mesylate salt (this compound) via acid-base reaction:
Reaction Conditions
DB766 is dissolved in a polar aprotic solvent (e.g., acetonitrile or dimethyl sulfoxide) and treated with methanesulfonic acid (1:2 molar ratio). The reaction proceeds at room temperature, yielding this compound as a crystalline solid.
Solubility Enhancement
The mesylate salt formulation increases water solubility from <1 mg/mL (DB766) to >20 mg/mL (this compound), as confirmed by spectrophotometric analysis. This improvement facilitates oral administration and enhances bioavailability in in vivo models.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (Zorbax Bonus-RP column) with UV detection at 368 nm verifies >98% purity. Calibration curves (0.1–100 μM) ensure quantitative accuracy.
Pharmacological Evaluation
In Vitro Potency
This compound demonstrates nanomolar activity against intracellular Leishmania donovani (IC<sub>50</sub> = 130 ± 30 nM) and Trypanosoma cruzi (IC<sub>50</sub> = 440 ± 60 nM). Comparative data are summarized below:
| Organism | IC<sub>50</sub> (nM) | Selectivity Index (vs. Macrophages) |
|---|---|---|
| L. donovani | 130 ± 30 | 100 |
| T. cruzi | 440 ± 60 | 27 |
| J774 Macrophages | 13,000 ± 1,000 | — |
In Vivo Efficacy
In a murine VL model, oral administration of this compound (100 mg/kg/day × 5) reduced liver parasitemia by 51%. For Chagas' disease, the same regimen decreased peak parasitemia by 46%.
Toxicological Profile
Acute Toxicity
A 5-day repeat-dose study in BALB/c mice revealed dose-dependent toxicity:
Toxicokinetics
This compound accumulates preferentially in the liver (C<sub>max</sub> = 12.4 μM) and spleen (C<sub>max</sub> = 9.8 μM) but shows limited penetration into the brain (<0.5 μM).
Comparative Analysis with DB1955
DB1955, a structural analog with a cyclopentyloxy group, exhibits similar in vitro potency but inferior in vivo efficacy (57% parasitemia reduction vs. 51% for this compound). The enhanced solubility of this compound correlates with its superior pharmacokinetic profile.
Industrial-Scale Production Considerations
Process Optimization
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of DB1960 in treating kinetoplastid infections, and how are these identified experimentally?
- Methodological Answer : Target identification involves in vitro assays against intracellular parasites (e.g., Leishmania spp., Trypanosoma cruzi), followed by mechanistic studies using fluorescence-based binding assays or enzyme inhibition tests. For this compound, its arylimidamide structure suggests DNA minor-groove binding, validated via spectrophotometric titration and comparative efficacy against parasite mutants .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy against visceral leishmaniasis?
- Methodological Answer : BALB/c mice infected with Leishmania donovani are standard. Efficacy is measured by liver parasite burden reduction (e.g., 51% inhibition at 100 mg/kg/day × 5 orally) using quantitative PCR or microscopy. Control groups receive placebo or reference drugs (e.g., miltefosine) .
Q. How is the oral bioavailability of this compound determined in preclinical studies?
- Methodological Answer : Pharmacokinetic (PK) studies in rodents involve plasma and tissue sampling post-administration. Liquid chromatography-mass spectrometry (LC-MS) quantifies compound levels. This compound shows higher accumulation in liver/spleen (micromolar levels) versus plasma, indicating tissue-specific distribution .
Advanced Research Questions
Q. How can researchers design dose-response experiments to optimize this compound’s therapeutic index?
- Methodological Answer :
- Experimental Design : Use a staggered dosing regimen (e.g., 50–500 mg/kg/day) in infected mice. Monitor efficacy (parasite load) and toxicity (serum biomarkers: BUN, ALT, AST).
- Analysis : Calculate the therapeutic index (LD50/ED50). For this compound, 500 mg/kg caused hepatorenal toxicity, suggesting a narrow window .
- Reference : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for ethical and practical optimization .
Q. What statistical methods address contradictory efficacy data between this compound and related compounds (e.g., DB1955)?
- Methodological Answer :
- Comparative Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare parasitemia reduction across compounds. This compound reduced T. cruzi parasitemia by 46%, while DB1955 showed no effect, necessitating post hoc tests to identify confounding variables (e.g., solubility differences) .
- Data Interpretation : Apply Bradford Hill criteria to assess causality in efficacy discrepancies .
Q. What methodologies assess organ-specific toxicity in this compound repeat-dose studies?
- Methodological Answer :
- Toxicology Workflow :
Histopathology : Section liver/kidney tissues post-treatment; score lesions via light microscopy.
Biomarker Profiling : Track serum enzymes (ALT, AST) and BUN levels. This compound caused significant elevations at 500 mg/kg .
Omics Integration : Pair with transcriptomics to identify toxicity pathways (e.g., oxidative stress markers).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
